molecular formula C16H17Cl2NO2 B4172400 N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B4172400
M. Wt: 326.2 g/mol
InChI Key: VBCOOIKAFLTMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide, also known as JDTic, is a kappa-opioid receptor antagonist that has been widely studied for its potential therapeutic applications in a variety of conditions.

Mechanism of Action

N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide acts as a selective antagonist of the kappa-opioid receptor, which is involved in the regulation of pain, stress, and reward. By blocking the activity of this receptor, N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of immune function. In addition, N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have analgesic effects and to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several advantages for use in lab experiments, including its high selectivity for the kappa-opioid receptor and its well-established synthesis method. However, it also has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide, including the development of more potent and selective analogs, the exploration of its potential therapeutic applications in human subjects, and the investigation of its mechanism of action at the molecular level. In addition, N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide may have potential applications in the treatment of other conditions, such as inflammatory disorders and neurodegenerative diseases.

Scientific Research Applications

N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including addiction, depression, anxiety, and pain. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as in reducing depressive and anxiety-like behaviors. In addition, N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have analgesic effects in animal models of pain.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c17-12-5-2-6-13(18)14(12)19-16(21)11-7-9-3-1-4-10(8-11)15(9)20/h2,5-6,9-11H,1,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOOIKAFLTMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

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